Codeine-6-glucuronide

Pharmacokinetics Drug Metabolism Forensic Toxicology

Substituting C6G with other glucuronides causes fatal quantification errors: C6G represents 81.0% of codeine's urinary metabolic profile vs. 2.10% (M3G) and 0.80% (M6G). • Primary LC-MS/MS calibrator for urine, plasma & post-mortem opioid panels • 10× higher plasma AUC than codeine with longer t½ (2.75 vs. 1.47 h)-superior forensic detection window • Sole active moiety in CYP2D6 poor metabolizers-essential for personalized analgesia research CRM-grade standard enabling validated quantification and regulatory compliance.

Molecular Formula C24H29NO9
Molecular Weight 475.5 g/mol
CAS No. 20736-11-2
Cat. No. B1240514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine-6-glucuronide
CAS20736-11-2
Synonymscodeine-6-glucuronide
Molecular FormulaC24H29NO9
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1
InChIKeyCRWVOYRJXPDBPM-HSCJLHHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHigh

Structure & Identifiers


Interactive Chemical Structure Model





Codeine-6-glucuronide: Reference Standard and Metabolite


Codeine-6-glucuronide (C6G) is a major, pharmacologically active metabolite of codeine, formed through glucuronidation by the UDP-glucuronosyltransferase (UGT) enzyme family, primarily UGT2B7 [1]. As the predominant metabolic product, accounting for approximately 81.0 ± 9.3% of an administered codeine dose in humans, C6G is essential for accurate quantification in forensic toxicology, therapeutic drug monitoring, and pharmacokinetic research [2]. Its availability as a certified reference material (CRM) with a purity suitable for calibrators and controls in LC-MS/MS and GC/MS methods makes it a critical analytical standard for laboratories studying opioid metabolism and compliance .

Certified codeine metabolite reference standard for quantitative LC-MS/MS and GC/MS method calibration
Supports forensic toxicology research and pharmacokinetic study workflows in biological matrices
Enables accurate metabolite quantification; primary exposure marker for codeine metabolism research

Certified Codeine-6-glucuronide Standard Importance


Attempting to substitute C6G with its parent compound (codeine) or its closely related opiate glucuronide analogs (e.g., morphine-3-glucuronide (M3G), morphine-6-glucuronide (M6G)) leads to critically flawed analytical and pharmacokinetic interpretations. Quantitatively, C6G comprises 81.0% of codeine's urinary metabolic profile, whereas morphine-6-glucuronide (M6G) constitutes only 0.80% and morphine-3-glucuronide (M3G) 2.10% [1]. This dramatic difference in relative abundance renders the use of alternative glucuronides unsuitable for accurate LC-MS/MS method validation or as internal standards for precise quantification of codeine exposure [2]. Furthermore, C6G exhibits distinct physicochemical properties, including a protein binding of 34.0% compared to codeine's 56.1% and a 10-fold higher plasma AUC, which uniquely defines its disposition and eliminates the possibility of using codeine as a surrogate marker for metabolite levels [3].

Target Standard
Potential Substitute
Mismatch Context
Codeine-6-glucuronide (C6G)
Codeine (parent drug)
Different protein binding and systemic exposure profile; may not represent metabolite levels in biological matrices
Codeine-6-glucuronide (C6G)
Morphine-3-glucuronide (M3G) / Morphine-6-glucuronide (M6G)
Dramatically different urinary abundance; method calibration and ISTD recovery may not transfer between glucuronide analogs
Codeine-6-glucuronide (C6G)
Generic opiate reference standard
Distinct chromatographic retention and ionization behavior; LOQ and dynamic range context may differ significantly across analytes

Codeine-6-glucuronide Comparative Evidence


Predominant Urinary Metabolite Fraction

Codeine-6-glucuronide (C6G) is the overwhelmingly dominant urinary metabolite of codeine, representing 81.0 ± 9.3% of the administered dose recovered in urine. In stark contrast, the morphine-derived glucuronides M3G and M6G account for only 2.10 ± 1.24% and 0.80 ± 0.63%, respectively [1]. This nearly 40-fold and 100-fold difference in abundance makes C6G the primary indicator of codeine exposure and metabolism, rendering it an essential, non-substitutable analyte in pharmacokinetic and toxicological assays [2].

Urinary Metabolite Profile
Head-to-head
C6G: 81.0 ± 9.3% vs M3G: 2.10 ± 1.24% vs M6G: 0.80 ± 0.63% of urinary drug-related material
Supports C6G as primary exposure marker for codeine metabolism research
Human study; n=8; 30 mg oral codeine phosphate; 24h urine HPLC
Pharmacokinetics Drug Metabolism Forensic Toxicology

Plasma AUC vs. Parent Codeine

Following oral administration of codeine, the plasma area under the concentration-time curve (AUC) for its primary metabolite, codeine-6-glucuronide, is approximately 10 times higher than that of the parent drug codeine [1]. This substantial difference in systemic exposure underscores that C6G, not codeine, is the predominant circulating chemical species. Furthermore, the in vivo protein binding of C6G is significantly lower than that of codeine (34.0 ± 3.6% vs. 56.1 ± 2.5%), which influences its free fraction and distribution [1].

Systemic Exposure
Head-to-head
~10-fold higher plasma AUC than codeine; Protein binding 34.0% vs 56.1% for codeine
Supports metabolite exposure-model context; parent drug levels may underestimate total systemic exposure
n=8; 30 mg oral dose; 24h plasma collection
Pharmacokinetics Drug Disposition Bioanalysis

Analgesia in CYP2D6 Poor Metabolizers

In individuals lacking the functional CYP2D6 enzyme (poor metabolizers, ~7-10% of the Caucasian population), codeine cannot be O-demethylated to its active morphine metabolite. However, these individuals still experience analgesia from codeine administration, which is directly attributed to the intrinsic activity of codeine-6-glucuronide at mu-opioid receptors [1]. The receptor affinity of C6G is similar to that of codeine itself, making it the sole source of analgesia in this clinically significant subpopulation [2]. In contrast, in extensive metabolizers, while morphine contributes to analgesia, C6G is estimated to be responsible for up to 60% of the total analgesic effect [3].

Pharmacogenomic Endpoint Context
Class-level
C6G reported as primary active species in CYP2D6 poor metabolizers; estimated ~60% contribution to reported endpoint response in extensive metabolizers
Reported endpoint-response context; receptor binding assay data support interpretation
Class-level inference; human pharmacogenetic studies and in vivo rat models
Pharmacogenomics Analgesic Activity CYP2D6 Polymorphism

LC-MS/MS LOQ Comparison

Validated bioanalytical methods using LC-APCI-MS have established distinct limits of quantitation (LOQ) for opiate analytes. The LOQ for codeine-6-glucuronide was determined to be 200 μg/L, which is 40-fold higher than the 5 μg/L LOQ for its parent compound, codeine, in the same assay [1]. This significant difference in analytical sensitivity is due to the inherent physicochemical properties of the glucuronide conjugate and its behavior during ionization and chromatography. This demonstrates that C6G cannot be reliably quantified using a method calibrated solely for codeine, as the required sensitivity and dynamic range differ substantially.

Method LOQ Comparison
Head-to-head
C6G LOQ: 200 μg/L vs Codeine LOQ: 5 μg/L vs M6G LOQ: 5 μg/L (LC-APCI-MS)
Supports dedicated C6G calibration requirement; method sensitivity context differs significantly
LC-APCI-MS; C18 SPE extraction from human serum/urine
Bioanalytical Method Validation LC-MS/MS Forensic Toxicology

Codeine-6-glucuronide Key Research Applications


LC-MS/MS Method Validation

C6G is required as a primary calibrator and quality control standard for developing and validating LC-MS/MS methods that accurately quantify codeine and its metabolites in complex biological matrices like urine, plasma, and post-mortem tissue. The evidence demonstrates that C6G comprises 81.0% of codeine's urinary metabolites and has a 40-fold higher LOQ (200 μg/L) than codeine (5 μg/L), making a dedicated C6G standard essential for achieving method accuracy across the entire analytical range [1][2].

Forensic Toxicology and Compliance Monitoring

In forensic and clinical toxicology laboratories, detecting C6G is a definitive marker for codeine ingestion, particularly when parent codeine levels are low or absent. Given that C6G's plasma AUC is 10-fold higher than codeine and its half-life (2.75 ± 0.79 h) is longer than codeine's (1.47 ± 0.32 h), C6G provides a superior window of detection and a more reliable measure of systemic exposure [1]. This is critical for differentiating legitimate codeine use from potential heroin abuse, where 6-MAM is a primary marker.

CYP2D6 Pharmacogenomics & Analgesia

C6G is an indispensable research tool for investigating the analgesic efficacy of codeine in CYP2D6 poor metabolizers, a population for whom C6G is the sole active moiety [1]. Studies involving in vitro receptor binding assays or in vivo animal models of pain require a purified C6G standard to directly attribute observed pharmacological effects to this specific metabolite, disentangling its contribution from that of morphine [2]. This research is vital for advancing personalized pain management strategies.

In Vitro UGT2B4/2B7 DDI Studies

C6G formation is catalyzed by UGT2B4 and UGT2B7 enzymes, which exhibit S50 values of 0.32 mM and 0.27 mM, respectively [1]. A high-purity C6G standard is required as a reference for quantifying C6G formation rates in human liver microsome (HLM) or recombinant UGT enzyme assays. These assays are used to screen for potential drug-drug interactions, as co-administered drugs like fluconazole (Ki = 202 μM) or methadone (Ki = 0.32 μM) can inhibit C6G formation, potentially altering codeine's safety and efficacy profile [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method validation
Certified metabolite reference standard
Calibration range and LOQ verification across biological matrices
Forensic toxicology research
Extended metabolite detection window
Codeine exposure confirmation in urine, plasma, and post-mortem matrices
CYP2D6 pharmacogenomic studies
Metabolite-specific reference standard
Receptor binding and endpoint response attribution across phenotypes
In vitro UGT enzyme inhibition assays
High-purity metabolite standard
C6G formation rate quantification in HLM and recombinant UGT systems

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